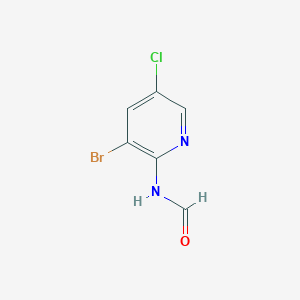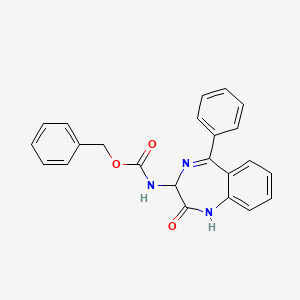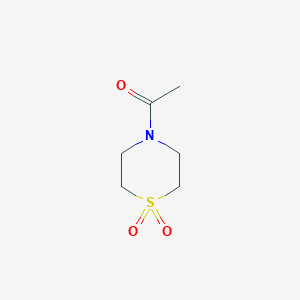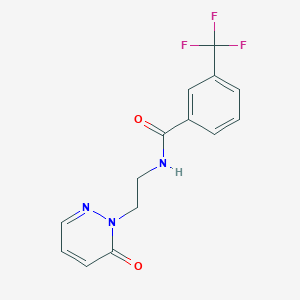![molecular formula C20H17NO B2493054 (E)-3-(4-methylphenyl)-1-[4-(1H-pyrrol-1-yl)phenyl]-2-propen-1-one CAS No. 551930-62-2](/img/structure/B2493054.png)
(E)-3-(4-methylphenyl)-1-[4-(1H-pyrrol-1-yl)phenyl]-2-propen-1-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Synthesis Analysis
The synthesis of related pyrrole derivatives involves multi-component reactions that lead to the formation of complex structures with potential antibacterial and antifungal activities. For example, Narule (2011) demonstrated a facile synthesis of pyrrole derivatives, showcasing the versatility of these methods in producing compounds with significant biological activity (Narule, 2011).
Molecular Structure Analysis
Molecular structure determinations, often accomplished through crystallography and spectroscopic methods, reveal intricate details about compound geometries and electronic structures. Moser et al. (2005) provided an in-depth analysis of a related compound's crystal structure, highlighting the disorder within certain groups and the orientation of aromatic systems (Moser, Bertolasi, & Vaughan, 2005).
Chemical Reactions and Properties
Chemical reactions involving pyrrole derivatives can lead to a variety of products with distinct properties. The synthesis routes often involve cyclization, condensation, and substitution reactions, as illustrated in studies by Narule et al. (2007), who explored reactions yielding phenothiazine-substituted pyrroles (Narule, Meshram, Santhakumari, & Shanware, 2007).
Physical Properties Analysis
The physical properties of such compounds, including melting points, solubility, and crystal structure, can be profoundly influenced by the molecular architecture. For instance, the study of a related chalcone structure by Thanigaimani et al. (2015) showcases how crystal packing and intermolecular interactions can dictate the overall physical properties of these compounds (Thanigaimani et al., 2015).
Chemical Properties Analysis
The chemical properties, including reactivity towards various reagents, stability under different conditions, and potential for further functionalization, are crucial for understanding the compound's applications. Hublikar et al. (2019) synthesized novel pyrrole chalcone derivatives, highlighting the impact of heterocyclic ring presence on antibacterial and antifungal activities (Hublikar et al., 2019).
科学的研究の応用
Antibacterial and Antifungal Activities
- Application : A study explored the antibacterial and antifungal potential of derivatives from (E)-3-(4-methylphenyl)-1-[4-(1H-pyrrol-1-yl)phenyl]-2-propen-1-one. It found significant antimicrobial activity against bacterial strains like Escherichia coli, Pseudomonas aeruginosa, Staphylococcus aureus, Streptococcus pyogenes, and fungal species such as Candida albicans and Aspergillus niger, indicating potential for developing novel antimicrobial agents (Patel & Patel, 2017).
Stereoselective Synthesis and Anti-Cancer Activity
- Application : Another research focused on the stereoselective synthesis of E, E / E, Z isomers based on this compound, exploring their fluorescence characteristics and selective anti-cancer activity. Remarkably, certain isomers demonstrated notable anticancer activity against human nasopharyngeal carcinoma (Irfan et al., 2021).
Electrochromic Device Applications
- Application : A study synthesized a soluble conducting polymer based on derivatives of this compound, demonstrating its suitability for electrochromic devices due to its efficient switching ability and suitable electronic band gap (Variş et al., 2006).
Novel Antimicrobial Agents
- Application : Research synthesized novel pyrrole chalcone derivatives of this compound, revealing good antibacterial and antifungal activity. This suggests its use in creating new antimicrobial agents (Hublikar et al., 2019).
特性
IUPAC Name |
(E)-3-(4-methylphenyl)-1-(4-pyrrol-1-ylphenyl)prop-2-en-1-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H17NO/c1-16-4-6-17(7-5-16)8-13-20(22)18-9-11-19(12-10-18)21-14-2-3-15-21/h2-15H,1H3/b13-8+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GOUKIWYMXQWEEX-MDWZMJQESA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C=CC(=O)C2=CC=C(C=C2)N3C=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC=C(C=C1)/C=C/C(=O)C2=CC=C(C=C2)N3C=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H17NO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
287.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![4-((1-(benzo[d]thiazole-2-carbonyl)pyrrolidin-3-yl)oxy)-1,6-dimethylpyridin-2(1H)-one](/img/structure/B2492972.png)

![N-(4-cyanophenyl)-2-(4-oxo-1-propyl[1,2,4]triazolo[4,3-a]quinoxalin-5(4H)-yl)acetamide](/img/structure/B2492975.png)
![N-[2-(7-methoxy-2-oxo-1H-quinolin-3-yl)ethyl]-2,2-diphenylacetamide](/img/no-structure.png)
![7-tert-butyl-3-(5-methoxy-2-methylphenyl)-2-sulfanylidene-5,6,7,8-tetrahydro-1H-[1]benzothiolo[2,3-d]pyrimidin-4-one](/img/structure/B2492979.png)

![Ethyl 2-(aminomethyl)spiro[3.3]heptane-2-carboxylate;hydrochloride](/img/structure/B2492984.png)
![2-[(4-Chlorophenyl)sulfanyl]-1-(4-hydroxy-3,5-dimethylphenyl)-1-ethanone](/img/structure/B2492986.png)
![Diethyl 2-[(2,5-dimethylanilino)methylene]malonate](/img/structure/B2492987.png)
![2-Chloro-N-[2,2,2-trifluoro-1-(1H-pyrrol-2-yl)ethyl]acetamide](/img/structure/B2492990.png)


